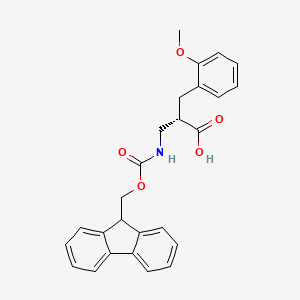

Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid

Description

Fmoc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid (CAS: 1260591-57-8) is a non-natural amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a 2-methoxybenzyl substituent, and an (S)-configured chiral center. Its molecular formula is C₂₆H₂₅NO₅ (molecular weight: 431.48 g/mol) . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality and UV detectability.

Properties

Molecular Formula |

C26H25NO5 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(25(28)29)15-27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1 |

InChI Key |

KXFQYMQTBPCLJA-SFHVURJKSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

COC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Alkylation of Isoserine Derivatives

The introduction of the 9-fluorenylmethyloxycarbonyl protecting group on the amino function is a critical step for peptide synthesis compatibility.

-

- The free amino acid is dissolved in an aqueous sodium carbonate solution (0.15 M, 2 equivalents).

- A solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.2 equivalents) in acetone is added.

- The reaction mixture is stirred for approximately 2 hours at room temperature.

- After reaction completion, the mixture is concentrated under reduced pressure, diluted with water, and extracted with diethyl ether.

- The aqueous phase is acidified to precipitate the Fmoc-protected amino acid, which is then purified by recrystallization or flash chromatography.

Tandem Alkylation Using Nickel(II) Complexes

An alternative advanced method involves the use of nickel(II) complexes of glycine derivatives to achieve stereoselective alkylation followed by Fmoc protection.

-

- Preparation of Ni(II) complexes of glycine Schiff bases.

- Tandem alkylation with 2-methoxybenzyl halides in the presence of aqueous sodium hydroxide and tetrabutylammonium iodide as a phase-transfer catalyst.

- After alkylation, the complex is hydrolyzed under acidic conditions to liberate the amino acid.

- The free amino acid is then subjected to Fmoc protection using Fmoc-OSu in the presence of EDTA disodium salt and sodium carbonate/bicarbonate buffer to maintain basic conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | 2-methoxybenzyl halide, NaOH (30%), TBAB (25%) | High | Room temperature, 10-30 min |

| Hydrolysis | 3 N HCl, 50 °C, 1 h | Quantitative | Loss of Ni(II) complex color |

| Fmoc Protection | Fmoc-OSu, EDTA, Na2CO3/NaHCO3 buffer, RT, 16 h | High | Precipitation upon acidification |

- Advantages:

- High stereoselectivity and yields.

- Recyclable chiral ligands from Ni(II) complexes enhance sustainability.

- Suitable for scale-up and tailored amino acid synthesis.

This method is well-established for synthesizing various Fmoc-protected amino acids, including those with aromatic β-substituents such as 2-methoxybenzyl groups.

Purification and Characterization

-

- Flash chromatography on silica gel or recrystallization from suitable solvents.

- Precipitation by acidification of aqueous solutions.

- Chromatographic separation to resolve diastereomers when necessary.

-

- Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR) for structural confirmation and stereochemical purity.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Mass Spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography for sulfamidate intermediates and bicyclic compounds to confirm stereochemistry.

Summary Table of Preparation Methods

| Method | Key Features | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Stereoselective Alkylation of Isoserine Derivatives | Acid-catalyzed O-acetal formation, sulfamidate ring opening | 55-85 | High (dr ~98:2) | Requires chromatographic separation |

| Fmoc Protection via Fmoc-OSu | Aqueous base, acetone solvent | High | N/A | Standard for amino acid protection |

| Tandem Alkylation via Ni(II) Complexes | Phase-transfer catalysis, hydrolysis, Fmoc protection | High | High | Recyclable ligands, scalable |

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new peptide bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Piperidine is commonly used to remove the Fmoc group under basic conditions.

Substitution: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate peptide bond formation.

Major Products

Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Free amino acid without the Fmoc group.

Substitution: Peptides with extended amino acid chains.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is used in solid-phase peptide synthesis. It allows for the sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme functions. It serves as a building block for synthetic peptides that can mimic natural proteins.

Medicine

In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as probes to study disease mechanisms.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in biotechnology, such as in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or interactions.

Comparison with Similar Compounds

Positional Isomerism in Methoxybenzyl Substitution

- Fmoc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid: The 2-methoxy group on the benzyl ring may enhance π-π stacking in hydrophobic environments .

| Compound | Substituent Position | Stereochemistry | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| This compound | 2-methoxybenzyl | (S) | C₂₆H₂₅NO₅ | Aromatic methoxy group at ortho position |

| FMOC-DL-2-(4-methoxybenzyl)-3-amino-propionic acid | 4-methoxybenzyl | DL | C₂₆H₂₅NO₅ | Methoxy group at para position |

Functional Group Modifications

Sulfonamide vs. Methoxybenzyl Substituents

- This compound: The methoxybenzyl group balances hydrophobicity and steric bulk, favoring peptide stability during SPPS .

Trifluoromethyl vs. Methoxybenzyl Groups

- Fmoc-(R)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid (): The trifluoromethyl group significantly increases lipophilicity (logP ~3.5) and metabolic stability, making it suitable for drug design targeting hydrophobic pockets . In contrast, the methoxybenzyl group in the target compound offers moderate hydrophobicity (predicted logP ~2.8), ideal for balancing solubility and bioavailability.

Anti-inflammatory Potential

- β-Hydroxy-β-arylpropanoic acids () structurally related to NSAIDs (e.g., ibuprofen) exhibit COX-2 selectivity.

- Fenbufen (), a 4-biphenylylbutanoic acid derivative, demonstrates enhanced anti-inflammatory activity due to its extended aromatic system. The target compound’s smaller benzyl group may limit comparable efficacy but improve synthetic versatility .

Protease Inhibition and Drug Design

- Compounds like L-Leu-j[C(S)-NH]-(S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid () incorporate thioamide surrogates for protease inhibition. The target compound’s methoxybenzyl group could similarly stabilize transition-state analogs in enzyme-active sites .

Biological Activity

Fmoc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C23H27N2O5

Molecular Weight : 427.48 g/mol

Solubility : Slightly soluble in water.

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS). The methoxybenzyl side chain enhances lipophilicity, potentially influencing its biological interactions.

Applications in Research and Drug Development

-

Peptide Synthesis :

- Serves as a key building block in SPPS.

- Facilitates the assembly of complex peptide sequences.

-

Drug Development :

- Valuable in creating bioactive peptides targeting specific biological pathways.

- Investigated for its potential therapeutic applications due to its unique structural properties.

-

Bioconjugation :

- Used to attach biomolecules to surfaces or other molecules, enhancing diagnostic tools and therapeutic agents' functionality.

-

Neuroscience Research :

- Aids in understanding neurotransmitter systems and the role of specific peptides in neurological functions and disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and cytotoxic studies:

- Cytotoxicity : Studies have shown that certain conjugates derived from this compound exhibit significant cytotoxic effects against human leukemia cells, with IC50 values indicating strong activity compared to other compounds .

- Antimicrobial Activity : The compound has been evaluated against various bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), demonstrating potential as an antimicrobial agent .

Case Studies

- Cytotoxic Studies :

- Antimicrobial Activity Assessment :

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-(R)-3-amino-2-(4-methoxybenzyl)propanoic acid | Similar structure with a different methoxy position | Potentially different receptor interactions |

| Fmoc-(R)-3-amino-2-(2-nitrophenyl)propionic acid | Contains a nitrophenyl instead of methoxybenzyl | May exhibit different biological activities |

| Fmoc-(R)-3-amino-2-(4-cyanophenyl)propionic acid | Cyanophenyl side chain | Different electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.